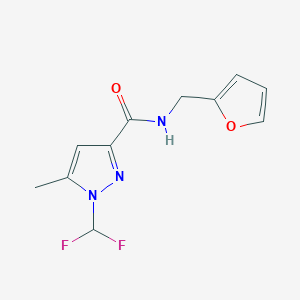![molecular formula C18H15ClN4OS2 B10936701 (2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B10936701.png)
(2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-THIENYLMETHYL)-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a combination of pyrazole, thiazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-THIENYLMETHYL)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative.
Attachment of the Thiophene Moiety: The thiophene moiety is introduced through a cross-coupling reaction, such as the Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-THIENYLMETHYL)-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-THIENYLMETHYL)-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-THIENYLMETHYL)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
- 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole
Uniqueness
2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-THIENYLMETHYL)-1,3-THIAZOLAN-4-ONE is unique due to its combination of pyrazole, thiazole, and thiophene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity patterns compared to similar compounds .
Properties
Molecular Formula |
C18H15ClN4OS2 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]imino-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15ClN4OS2/c19-14-5-3-13(4-6-14)9-22-10-15(8-20-22)21-18-23(17(24)12-26-18)11-16-2-1-7-25-16/h1-8,10H,9,11-12H2 |
InChI Key |
ZXVHOKYLHUEXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NC2=CN(N=C2)CC3=CC=C(C=C3)Cl)S1)CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]propanamide](/img/structure/B10936627.png)
![5-[(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10936630.png)
![(2Z)-2-(cyclopropylimino)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B10936632.png)
![methyl 1-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate](/img/structure/B10936638.png)
![N~2~-(2-Adamantyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10936643.png)

![4-[({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B10936647.png)
![N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10936652.png)
![4-[3-[(4-chloro-2-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10936659.png)
![[3-(4-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B10936666.png)
![N~1~-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B10936674.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936675.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10936682.png)
![2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10936685.png)
